molecular formula C7H15NOS B2568253 [4-(Methylamino)thian-4-yl]methanol CAS No. 1247079-91-9

[4-(Methylamino)thian-4-yl]methanol

Cat. No.: B2568253
CAS No.: 1247079-91-9
M. Wt: 161.26
InChI Key: KWLXIBTYPGGAEF-UHFFFAOYSA-N
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Description

[4-(Methylamino)thian-4-yl]methanol: is a chemical compound with the molecular formula C7H15NOS It is a derivative of thian-4-ylmethanol, where a methylamino group is attached to the fourth position of the thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylamino)thian-4-yl]methanol typically involves the reaction of thian-4-ylmethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality and yield. Purification steps, such as distillation or crystallization, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methylamino)thian-4-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different functional groups replacing the methylamino group.

Scientific Research Applications

Chemistry: In chemistry, [4-(Methylamino)thian-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Methylamino)thian-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Thian-4-ylmethanol: The parent compound without the methylamino group.

    4-(Amino)thian-4-ylmethanol: A similar compound with an amino group instead of a methylamino group.

    4-(Ethylamino)thian-4-ylmethanol: A derivative with an ethylamino group.

Uniqueness: [4-(Methylamino)thian-4-yl]methanol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(methylamino)thian-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLXIBTYPGGAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCSCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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